molecular formula C17H12ClN5O3 B2403060 5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide CAS No. 2097861-71-5

5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2403060
CAS No.: 2097861-71-5
M. Wt: 369.77
InChI Key: NDRRLKIRJZJKCR-UHFFFAOYSA-N
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Description

5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H12ClN5O3 and its molecular weight is 369.77. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with similar structures to 5-Chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide. These compounds, including Schiff bases and derivatives containing the indole moiety, have been synthesized and their structures confirmed using various analytical and spectroscopic methods (Saundane & Mathada, 2015).

Biological Activities

Studies have also been conducted to evaluate the biological activities of these compounds. Some have shown significant antimicrobial activities, indicating potential applications in treating infections (Anekal & Biradar, 2012). Additionally, compounds with the indole structure have been tested for anti-inflammatory activities, suggesting their potential use in anti-inflammatory therapies (Gadegoni & Manda, 2013).

Antioxidant Properties

Certain derivatives containing structural elements similar to this compound have shown potent antioxidant activities. These findings suggest their potential use in combating oxidative stress-related disorders (Tumosienė et al., 2019).

Insecticidal Potential

Research has also been directed towards evaluating the insecticidal properties of related compounds. Some studies have found these compounds to be effective against certain insect species, indicating potential applications in agriculture and pest control (Qi et al., 2014).

Anticancer Applications

Compounds with similar structural features have been assessed for their antiproliferative effects on cancer cell lines. This research suggests potential applications in cancer treatment, with some compounds showing promising results in inhibiting cell proliferation (Rapolu et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

This compound is a potent and selective, direct FXa inhibitor . It binds to FXa, inhibiting its activity and thus decreasing the amplified generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Biochemical Pathways

The inhibition of FXa by this compound affects the blood coagulation cascade. FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . By inhibiting FXa, this compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Pharmacokinetics

The compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the compound’s action is antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Properties

IUPAC Name

5-chloro-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3/c18-11-1-2-12-10(5-11)6-13(21-12)17(25)20-8-15-22-16(23-26-15)9-3-4-19-14(24)7-9/h1-7,21H,8H2,(H,19,24)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRRLKIRJZJKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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